![molecular formula C8H3Cl3N2 B025338 4,6,8-Trichloroquinazoline CAS No. 19815-21-5](/img/structure/B25338.png)
4,6,8-Trichloroquinazoline
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Overview
Description
4,6,8-Trichloroquinazoline is a chemical compound with the molecular formula C8H3Cl3N2 . It has a molecular weight of 233.48 .
Synthesis Analysis
The synthesis of 4,6,8-Trichloroquinazoline involves reaction conditions with thionyl chloride and N,N-dimethyl-formamide . The yield of the reaction is approximately 67% .Molecular Structure Analysis
The InChI code for 4,6,8-Trichloroquinazoline is 1S/C8H3Cl3N2/c9-4-1-5-7 (6 (10)2-4)12-3-13-8 (5)11/h1-3H . This code provides a specific identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
4,6,8-Trichloroquinazoline is a powder with a melting point between 143-148 degrees Celsius .Scientific Research Applications
Pharmaceutical Research
4,6,8-Trichloroquinazoline has been studied for its potential in drug discovery and optimization due to its structure being a part of the quinazoline and quinazolinone derivatives. These compounds are known for their broad biopharmaceutical activities, including antibacterial , anti-inflammatory , analgesic , and anticancer properties . The compound’s ability to act as a building block for pharmacologically active molecules makes it a valuable asset in medicinal chemistry.
Antibacterial Agents
The emergence of drug-resistant bacterial strains has escalated the need for novel antibiotics. Quinazolines and quinazolinones, including 4,6,8-Trichloroquinazoline, have shown promise due to their diverse set of biological activities. They have been the subject of extensive research for their potential as novel antibacterial agents, with several studies investigating their structure-activity relationships (SAR) .
Cancer Treatment
Quinazoline derivatives are key components in the synthesis of drugs used for treating various cancers. Compounds like 4,6,8-Trichloroquinazoline are explored for their efficacy in inhibiting cancer cell growth and proliferation. Some derivatives have been approved for treating lung and pancreatic cancers, highlighting the significance of this compound in oncological research .
Enzyme Inhibition
Research has shown that certain quinazolinone derivatives exhibit inhibitory activity against enzymes like α-glucosidase, which is crucial for diabetes management. 4,6,8-Trichloroquinazoline’s structure allows for modifications that can enhance this inhibitory activity, making it a potential candidate for developing new antidiabetic medications .
Material Science
In the field of material science, 4,6,8-Trichloroquinazoline has potential applications in the development of optoelectronic materials. Its derivatives have been studied as photosensitizers for dye-sensitized solar cells and as emitters for thermally activated delayed fluorescence, which are important for creating more efficient and sustainable energy sources .
Chemical Synthesis
As a chemical intermediate, 4,6,8-Trichloroquinazoline is used in the synthesis of various complex molecules. Its reactivity and structural features make it a versatile precursor for synthesizing a wide range of quinazoline derivatives with diverse biological and pharmacological activities .
Analytical Chemistry
In analytical chemistry, 4,6,8-Trichloroquinazoline can be used as a standard or reference compound due to its well-defined structure and properties. It aids in the calibration of instruments and validation of analytical methods, ensuring accuracy and precision in chemical analysis .
Safety and Toxicology
Understanding the safety profile and toxicological effects of 4,6,8-Trichloroquinazoline is crucial for its application in any field. Research into its safety information, such as hazard statements and precautionary measures, is essential for handling the compound responsibly and mitigating risks in laboratory settings .
Safety and Hazards
The safety information for 4,6,8-Trichloroquinazoline includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards associated with the compound. Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
4,6,8-trichloroquinazoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl3N2/c9-4-1-5-7(6(10)2-4)12-3-13-8(5)11/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXWAQRCVLUTMKY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=NC=N2)Cl)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00289818 |
Source
|
Record name | 4,6,8-trichloroquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00289818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
19815-21-5 |
Source
|
Record name | 19815-21-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64691 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,6,8-trichloroquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00289818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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